molecular formula C16H18FNO B1385258 4-Fluoro-N-(4-isopropoxybenzyl)aniline CAS No. 1040687-43-1

4-Fluoro-N-(4-isopropoxybenzyl)aniline

Cat. No.: B1385258
CAS No.: 1040687-43-1
M. Wt: 259.32 g/mol
InChI Key: RSSTZEBLYIRACJ-UHFFFAOYSA-N
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Description

4-Fluoro-N-(4-isopropoxybenzyl)aniline is a chemical compound with the molecular formula C16H18FNO and a molecular weight of 259.32 g/mol It is characterized by the presence of a fluorine atom, an isopropoxy group, and a benzylamine structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Fluoro-N-(4-isopropoxybenzyl)aniline typically involves the reaction of 4-fluoroaniline with 4-isopropoxybenzyl chloride under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction mixture is usually heated to reflux to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-Fluoro-N-(4-isopropoxybenzyl)aniline undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinone derivatives.

    Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.

    Substitution: The fluorine atom and the isopropoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (e.g., amines, thiols) can be employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce amine derivatives. Substitution reactions can result in a variety of substituted aniline derivatives.

Scientific Research Applications

4-Fluoro-N-(4-isopropoxybenzyl)aniline has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-Fluoro-N-(4-isopropoxybenzyl)aniline involves its interaction with specific molecular targets and pathways. The presence of the fluorine atom and the isopropoxy group can influence the compound’s binding affinity and selectivity towards certain enzymes or receptors. Detailed studies are required to elucidate the exact molecular targets and pathways involved in its biological activity.

Comparison with Similar Compounds

Similar Compounds

  • 4-Fluoro-N-(4-methoxybenzyl)aniline
  • 4-Fluoro-N-(4-ethoxybenzyl)aniline
  • 4-Fluoro-N-(4-propoxybenzyl)aniline

Uniqueness

4-Fluoro-N-(4-isopropoxybenzyl)aniline is unique due to the presence of the isopropoxy group, which can impart distinct chemical and physical properties compared to its analogs

Properties

IUPAC Name

4-fluoro-N-[(4-propan-2-yloxyphenyl)methyl]aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18FNO/c1-12(2)19-16-9-3-13(4-10-16)11-18-15-7-5-14(17)6-8-15/h3-10,12,18H,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSSTZEBLYIRACJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=C(C=C1)CNC2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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